

4-Bromo-2-nitrophenol molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

Cat. No.: **B183274**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-nitrophenol**: Molecular Structure, Properties, Synthesis, and Applications

Introduction

4-Bromo-2-nitrophenol is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.^[1] Its molecular structure is characterized by a phenol ring substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the hydroxyl group.^[2] This strategic arrangement of three distinct functional groups—hydroxyl, nitro, and bromo—imparts a versatile reactivity profile, making it a valuable building block for the pharmaceutical, agrochemical, and dye industries.^{[1][2][3]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of **4-Bromo-2-nitrophenol** for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of **4-Bromo-2-nitrophenol** features a benzene ring with three substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating hydroxyl group, influences the compound's chemical behavior and physical properties. It typically appears as a yellow to brown crystalline solid.^[2]

Table 1: Physicochemical Properties of **4-Bromo-2-nitrophenol**

Property	Value	Reference
CAS Number	7693-52-9	[4] [5]
Molecular Formula	C ₆ H ₄ BrNO ₃	[2] [4] [6]
Molecular Weight	218.01 g/mol	[2] [4] [6]
Appearance	Light yellow to orange powder or crystals	[2] [3] [7]
Melting Point	90-94 °C	[1] [3] [5] [7]
Boiling Point	259.4 ± 20.0 °C (Predicted)	[3] [7]
Solubility	Slightly soluble in cold water; Soluble in alcohol, benzene, chloroform, and ether. [7]	[7]
pKa	6.28 ± 0.14 (Predicted)	[1] [3]
InChI Key	CUTFAPGINUFNQM-UHFFFAOYSA-N	[2] [5]
SMILES	O=N(=O)c1cc(Br)ccc1O	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Bromo-2-nitrophenol**. The following data are characteristic of its molecular structure.

Table 2: Spectroscopic Data for **4-Bromo-2-nitrophenol**

Technique	Description	Observed/Expected Values
¹ H NMR	The proton NMR spectrum in CDCl ₃ would show distinct signals for the aromatic protons.	Expected signals in the aromatic region (δ 7.0-8.5 ppm). The exact shifts and coupling patterns depend on the electronic environment created by the three different substituents.
¹³ C NMR	The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.	Six distinct signals are expected for the aromatic carbons. ^[4]
Infrared (IR) Spectroscopy	IR spectroscopy identifies the key functional groups present in the molecule.	- O-H stretch (phenolic): ~3200-3600 cm ⁻¹ (broad)- Aromatic C-H stretch: ~3000-3100 cm ⁻¹ - Asymmetric NO ₂ stretch: ~1520-1560 cm ⁻¹ - Symmetric NO ₂ stretch: ~1340-1380 cm ⁻¹ - C-Br stretch: ~500-600 cm ⁻¹
Mass Spectrometry (MS)	Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.	Molecular ion peak (M ⁺) expected at m/z \approx 217 and 219 in a ~1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).

Note: Specific spectral data can be found in databases such as SpectraBase.^{[4][8][9]}

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of **4-Bromo-2-nitrophenol** is the nitration of 4-bromophenol.^{[1][10]}

Experimental Protocol: Synthesis via Nitration of 4-Bromophenol

This protocol describes a continuous flow synthesis method, which offers excellent control over reaction conditions.[1][3]

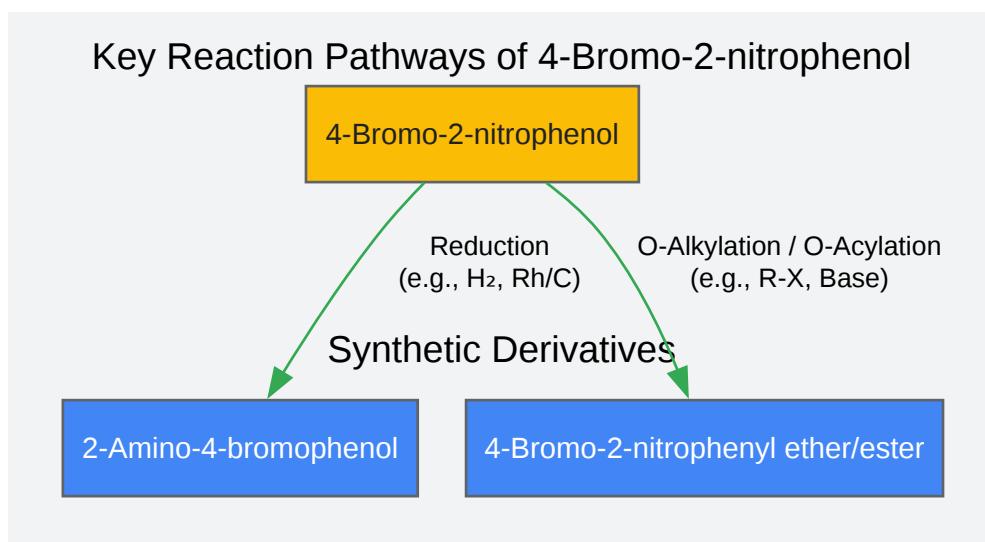
Materials:

- 4-Bromophenol
- Nitric acid (7-8 M concentration)
- Dichloroethane (solvent)
- Continuous flow reactor system with two pumps
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare Solutions:
 - Prepare a solution of nitric acid with a concentration of 7-8 M.[1][3]
 - Dissolve 4-bromophenol in dichloroethane to achieve a substrate concentration of 1.8-2.2 M.[1]
- Set up the Reactor:
 - Set up the continuous flow reactor.
 - Control the internal temperature to 55-75°C and the pressure to 0.35-0.45 MPa.[1][3]
- Initiate Reaction:

- Inject the 4-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[1][3]
- Reaction and Collection:
 - Allow the reaction to proceed with a residence time of 20-30 minutes within the reactor.[1][3]
 - Collect the output from the reactor. The product, **4-Bromo-2-nitrophenol**, will be in the organic phase.[3]
- Work-up and Purification:
 - Separate the organic phase from the aqueous phase using a separatory funnel.
 - Wash the organic phase with water and then with a saturated brine solution.
 - Dry the organic phase over anhydrous sodium sulfate.
 - Remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.
 - The product can be further purified by recrystallization if necessary.


Chemical Reactivity and Applications

The utility of **4-Bromo-2-nitrophenol** as a synthetic intermediate stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.[3]

- Nitro Group Reduction: The nitro group is readily reduced to an amino group (NH_2) to form 2-amino-4-bromophenol. This transformation is a key step for introducing a nucleophilic amine, which can be used for amide bond formation, diazotization reactions, or as a precursor for synthesizing heterocyclic compounds like Btk inhibitors for treating immune diseases.[1][3]
- Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide. This potent nucleophile can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce various functionalities.[3]

- Bromine Atom Displacement: The bromine atom can be substituted via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by the other electron-withdrawing groups.

These selective transformations make **4-Bromo-2-nitrophenol** an essential precursor for derivatives with biological activity, including peptidase inhibitors for diabetes treatment and fluorine-containing pesticides.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Bromo-2-nitrophenol**.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of **4-Bromo-2-nitrophenol** to 2-amino-4-bromophenol.[\[3\]](#)

Materials:

- **4-Bromo-2-nitrophenol** (e.g., 50.7 g, 233 mmol)
- Tetrahydrofuran (THF), 500 mL
- 5% Rhodium on Carbon (Rh/C) catalyst, 5.00 g
- Hydrogen gas supply

- Reaction vessel suitable for hydrogenation
- Filtration apparatus (e.g., Büchner funnel with Celite®)
- Rotary evaporator

Procedure:

- Vessel Charging: To a suitable reaction vessel, add **4-Bromo-2-nitrophenol** (50.7 g) and THF (500 mL).[\[3\]](#)
- Catalyst Addition: Carefully add the 5% Rh/C catalyst (5.00 g) to the solution under an inert atmosphere if possible.[\[3\]](#)
- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional THF.
- Concentration: Combine the filtrate and washings. Remove the solvent (THF) under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol.

Safety and Handling

4-Bromo-2-nitrophenol is a hazardous chemical and must be handled with appropriate safety precautions.[\[7\]](#) It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Hazard and Safety Information for **4-Bromo-2-nitrophenol**

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral, Inhalation) [4][5]	Harmful if swallowed or inhaled.[4][7] Avoid breathing dust. Use only in well-ventilated areas.[11][12]
Skin Irritation	Skin Irrit. 2[4][11]	Causes skin irritation.[4] Wear suitable protective gloves and clothing.[7][11]
Eye Irritation	Eye Irrit. 2[4][11]	Causes serious eye irritation.[4][11] Wear eye/face protection.[7][11]
Respiratory Irritation	STOT SE 3[5][11]	May cause respiratory irritation.[11]
Handling	-	Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
Storage	-	Store in a cool, dry, well-ventilated place.[11] Keep container tightly closed. Store locked up.[11]
Disposal	-	Dispose of contents/container to an approved waste disposal plant.[11]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 2. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ブロモ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-bromo-2-nitrophenol [stenutz.eu]
- 7. chembk.com [chembk.com]
- 8. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromo-2-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [4-Bromo-2-nitrophenol molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183274#4-bromo-2-nitrophenol-molecular-structure\]](https://www.benchchem.com/product/b183274#4-bromo-2-nitrophenol-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com